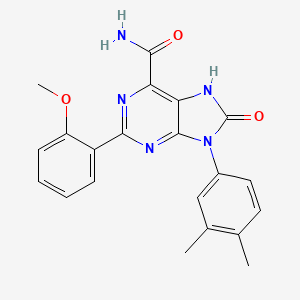

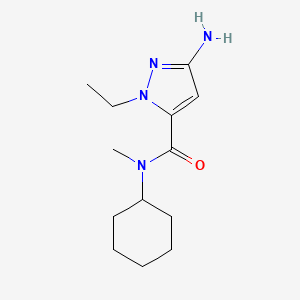

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of purine derivatives often involves a series of reactions including cyclization, alkylation, and condensation processes. A related synthesis process involves the high-yielding, one-step process of refluxing triethyl orthoformate or triethyl orthopropionate with corresponding formamidines to prepare cyano-substituted purines, which may share similarities with the synthesis route of our compound of interest (Al‐Azmi et al., 2001). Synthesis strategies can also involve the use of microwave irradiation for promoting Hantzsch condensation reactions, as seen in the preparation of related dimethyl pyridine derivatives (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by X-ray crystallography, showcasing the bond lengths, angles, and tautomeric forms that affect the conjugation and electronic properties of these compounds. For example, a study on tautomeric dihydropurine derivatives highlights the differences in hydrogen bonding and conjugation patterns within the purine ring, which can be related to the structural analysis of our specific compound (Beagley et al., 1995).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes. The reactivity can be influenced by substituents on the purine ring, affecting the course of reactions such as hydration, methoxylation, and interaction with nucleophiles. For instance, the synthesis and hydration of alkynyl-purines demonstrate complex reaction pathways that yield a variety of purine-based structures (Tanji & Higashino, 1988).

Aplicaciones Científicas De Investigación

Electrochromic Materials

- Novel Aromatic Polyamides for Electrochromic Devices : A study explored the synthesis of novel aromatic polyamides with pendent triphenylamine (TPA) units, which exhibit strong electrochromic properties. These materials were found to have excellent thermal stability and showed significant potential for use in electrochromic devices due to their reversible color changes upon oxidation and reduction. Such compounds could have applications in smart windows, displays, and low-energy consumption devices (Chang & Liou, 2008).

Nucleic Acid Research

- Tautomerism in Dihydropurine Derivatives : Research on dihydropurine derivatives, closely related to purine compounds like the one , has provided insights into tautomerism—a phenomenon critical for understanding nucleic acid structure and function. This has implications for the design of nucleic acid-targeting drugs and understanding genetic material at a molecular level (Beagley et al., 1995).

Synthesis of Heterocyclic Compounds

- Hydrolytic Behavior of Methoxypurines : A study investigating the hydrolytic behavior of 6-methoxypurines revealed complex reactions leading to a mixture of products. This research is relevant for the synthesis and understanding of heterocyclic compounds that are foundational in the development of pharmaceuticals and other chemical entities (Wong & Fuchs, 1974).

Pharmaceutical Research

- Synthesis of Purine Nucleoside Analogs : The synthesis of nucleoside analogs involving purine derivatives has been explored for potential pharmaceutical applications, including antiviral and anticancer agents. Such studies contribute to the development of new therapeutic agents by understanding the biological activities of purine derivatives (Iwakawa, Pinto, & Szarek, 1978).

Propiedades

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZDLNEHZXFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)